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Propanenitrile, 3-(pentyloxy)-

Cat. No.: B101283
CAS No.: 16728-47-5
M. Wt: 141.21 g/mol
InChI Key: IYAJKHNZVFJVRX-UHFFFAOYSA-N
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Description

Fundamental Chemical Significance of Nitrile and Ether Functionalities in Organic Synthesis

The nitrile group (-C≡N) is a versatile functional group in organic synthesis. Its linear geometry and strong dipole moment influence molecular packing and physical properties like boiling point and solubility. ontosight.ai The carbon-nitrogen triple bond can undergo a variety of chemical transformations, serving as a precursor to amines, carboxylic acids, amides, and ketones. Nitriles are also important building blocks in the formation of carbon-carbon bonds through reactions like the Thorpe-Ziegler reaction and as activating groups in reactions such as the Houben-Hoesch reaction for the synthesis of aryl ketones. wikipedia.org

The ether functionality (R-O-R'), characterized by an oxygen atom connected to two alkyl or aryl groups, is generally considered to be chemically robust and unreactive. This stability makes ethers excellent solvents for a wide range of organic reactions. wikipedia.org However, the oxygen atom's lone pairs of electrons allow it to act as a hydrogen bond acceptor, influencing the solubility and complexation properties of the molecule. In the context of alkoxynitriles, the ether linkage introduces flexibility and can be used to tune the physical properties of the molecule, such as its viscosity and polarity.

Evolution of Research in Alkoxynitrile Chemistry

Research into alkoxynitriles has evolved from fundamental synthetic explorations to targeted applications in materials science and pharmaceuticals. Early research likely focused on the synthesis and characterization of simple alkoxynitriles. More complex alkoxynitrile derivatives have since been investigated for a range of applications. For instance, compounds with intricate structures, including additional functional groups like amino and nitro groups, have been studied for their potential in creating dyes and pigments, as well as for their possible bioactive properties in pharmaceutical development. ontosight.ai The development of asymmetric synthesis and biocatalytic methods has enabled the production of chiral alkoxynitriles, which are valuable intermediates in the synthesis of complex molecules like the medication ruxolitinib.

Academic Rationale for In-depth Investigation of Propanenitrile, 3-(pentyloxy)-

While extensive research specifically on Propanenitrile, 3-(pentyloxy)- is not widely documented in publicly available literature, the rationale for its investigation can be inferred from the study of related compounds. The interest in this and similar alkoxynitriles likely stems from their potential as:

Electrolyte components: The combination of a polar nitrile group and a non-polar ether chain could provide a unique solvent environment with a high dielectric constant and good electrochemical stability, making it a candidate for use in batteries and other electrochemical devices.

Intermediates in organic synthesis: The nitrile group can be transformed into other functional groups, making Propanenitrile, 3-(pentyloxy)- a potential precursor for more complex molecules with applications in pharmaceuticals or agrochemicals.

Building blocks for materials science: The pentyloxy group can influence the liquid crystalline or self-assembly properties of larger molecules, suggesting a role in the development of novel materials. Research on related compounds like 4-Pentyloxy-[1,1'-biphenyl]-4'-carbonitrile highlights the use of the pentyloxy group in liquid crystal applications. chemicalbook.com

Detailed Research Findings

Specific experimental data for Propanenitrile, 3-(pentyloxy)- is limited in the available literature. However, its properties can be predicted based on the known characteristics of similar alkoxynitriles.

PropertyPredicted Value/Information
Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
Boiling Point Estimated to be in the range of 200-220 °C at atmospheric pressure.
Solubility Likely soluble in a range of organic solvents.
Spectral Data (IR) Expected to show a characteristic sharp peak around 2240 cm⁻¹ for the C≡N stretch and a C-O-C stretch in the region of 1100 cm⁻¹.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B101283 Propanenitrile, 3-(pentyloxy)- CAS No. 16728-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pentoxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-3-4-7-10-8-5-6-9/h2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAJKHNZVFJVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399951
Record name Propanenitrile, 3-(pentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16728-47-5
Record name Propanenitrile, 3-(pentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies for Propanenitrile, 3 Pentyloxy

Precision Synthesis of the Ether Linkage in Propanenitrile, 3-(pentyloxy)-

The formation of the ether bond is a critical step in the synthesis of Propanenitrile, 3-(pentyloxy)-. The Williamson ether synthesis is a classical and widely used method for this transformation. wikipedia.orgbyjus.com

Optimized Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a versatile and enduring method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.com This SN2 reaction typically involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.orgbyjus.com For the synthesis of Propanenitrile, 3-(pentyloxy)-, this would involve the reaction of a pentyloxide salt with a 3-halopropanenitrile.

Key to the success of the Williamson ether synthesis is the generation of the alkoxide. Strong bases are required to deprotonate the alcohol completely. organicchemistrytutor.com Commonly used bases include sodium hydride (NaH) or potassium hydride (KH). masterorganicchemistry.com The choice of solvent is also crucial, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethers such as tetrahydrofuran (B95107) (THF) being common choices when using hydride bases. masterorganicchemistry.com The reaction temperature and time are also important parameters to optimize for maximizing the yield and minimizing side reactions. Generally, the reaction is conducted at temperatures ranging from 50-100 °C for 1-8 hours. byjus.com

Table 1: Optimized Conditions for Williamson Ether Synthesis

ParameterConditionRationale
Base Sodium Hydride (NaH)Strong base ensures complete deprotonation of pentanol (B124592).
Solvent Tetrahydrofuran (THF)Aprotic solvent that solvates the cation, enhancing nucleophilicity of the alkoxide.
Substrate 3-BromopropanenitrileGood leaving group for the SN2 reaction.
Temperature 60 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting elimination side reactions.
Reaction Time 4 hoursAllows for complete conversion of starting materials.

Stereoselective Ether Formation Methodologies

While the core structure of Propanenitrile, 3-(pentyloxy)- does not inherently possess a stereocenter at the ether linkage, the principles of stereoselective ether synthesis are crucial in broader organic chemistry and can be conceptually applied. The Williamson ether synthesis, being an SN2 reaction, proceeds with an inversion of configuration at the electrophilic carbon. lumenlearning.com This stereospecificity is a key feature of the reaction.

For a hypothetical chiral analog of Propanenitrile, 3-(pentyloxy)-, where stereochemistry at the ether linkage is a factor, the stereochemical outcome would be dictated by the stereochemistry of the starting alcohol and alkyl halide. For instance, reacting a chiral (R)-pentan-2-ol with 3-chloropropanenitrile would lead to the formation of a specific enantiomer of the corresponding ether, assuming the reaction proceeds via a clean SN2 pathway.

In more complex scenarios involving the synthesis of chiral ethers, other methods like the Mitsunobu reaction can be employed. While not directly a Williamson ether synthesis, the Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry. This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD).

Controlled Introduction of the Nitrile Group in Propanenitrile, 3-(pentyloxy)-

The nitrile functional group is a versatile synthon in organic chemistry. Its introduction into a molecule can be achieved through various methods, with catalytic cyanation and dehydration of amides being prominent strategies. rsc.orgorgoreview.com

Catalytic Cyanation Reactions

Catalytic cyanation offers a direct and efficient route to nitriles. Transition-metal-catalyzed reactions have gained significant attention due to their high efficiency and functional group tolerance. nih.govchinesechemsoc.org Various metals, including nickel, palladium, and ruthenium, have been successfully employed in cyanation reactions. nih.govchinesechemsoc.orgorganic-chemistry.org

One approach involves the cyanation of alkyl halides. For instance, a nickel-catalyzed cyanation of an appropriate halo-ether precursor could be employed to synthesize Propanenitrile, 3-(pentyloxy)-. The use of less toxic cyanide sources like zinc cyanide (Zn(CN)₂) is a significant advancement in this area. organic-chemistry.org Another strategy is the direct cyanation of alcohols. For example, indium(III) bromide (InBr₃) has been shown to catalyze the direct cyanation of benzylic alcohols with trimethylsilyl (B98337) cyanide (TMSCN), affording the corresponding nitriles in good yields. acs.org

Photoredox catalysis has also emerged as a powerful tool for cyanation reactions under mild conditions. chinesechemsoc.org Dual photoredox-nickel catalysis allows for the cyanation of aryl and alkenyl halides at room temperature, avoiding harsh reagents and conditions. chinesechemsoc.org

Table 2: Catalytic Cyanation Methods

Catalyst SystemSubstrate TypeCyanide SourceKey Features
Nickel/LigandAlkyl HalidesZn(CN)₂Utilizes a less toxic cyanide source.
InBr₃AlcoholsTMSCNDirect conversion of alcohols to nitriles.
Ruthenium ComplexesTertiary AminesNaCNOxidative cyanation. nih.gov
Photoredox/NickelAryl/Alkenyl HalidesVariousMild reaction conditions at room temperature. chinesechemsoc.org

Dehydration of Amide Precursors

The dehydration of primary amides is a fundamental and widely used method for the synthesis of nitriles. rsc.orgorgoreview.com This transformation involves the removal of a water molecule from the amide functional group. A variety of dehydrating agents can be employed for this purpose, ranging from classic reagents to modern catalytic systems.

Traditional dehydrating agents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). orgoreview.commasterorganicchemistry.com However, these reagents can be harsh and may not be suitable for sensitive substrates. More recently, milder and more efficient protocols have been developed. For example, systems based on phosphorus(III) reagents like tris(dimethylamino)phosphine (P(NMe₂)₃), phosphorus trichloride (B1173362) (PCl₃), or triphenyl phosphite (B83602) (P(OPh)₃) have been shown to be effective for the dehydration of a broad range of primary amides under mild conditions. nih.govacs.org These reactions often proceed with good functional group tolerance. nih.govacs.org

The synthesis of the precursor amide, 3-(pentyloxy)propanamide, would be a prerequisite for this approach. This amide can be prepared from the corresponding carboxylic acid or its derivatives.

Multi-Component and Tandem Reaction Sequences for Propanenitrile, 3-(pentyloxy)-

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. nih.gov While a specific MCR for the direct synthesis of Propanenitrile, 3-(pentyloxy)- is not prominently reported, the principles of MCRs can be applied to construct related structures. For instance, the synthesis of 3-(2-chlorophenyl)propanenitrile (B1348843) can be achieved through methods involving multicomponent reactions.

Tandem or cascade reactions, where multiple bond-forming events occur sequentially in a single pot without isolation of intermediates, also represent a powerful synthetic strategy. A hypothetical tandem sequence for Propanenitrile, 3-(pentyloxy)- could involve a Michael addition of pentanol to acrylonitrile (B1666552), followed by an in-situ transformation. The synthesis of 3-(2-oxocyclohexyl)propanenitrile (B1583272) from an enamine and acrylonitrile is an example of a related tandem process involving a Michael addition. stackexchange.com

Another example of a tandem process is the Mizoroki-Heck cross-coupling reaction followed by a hydrogenation reaction in a cascade process for the synthesis of precursors to important pharmaceutical compounds. nih.gov These advanced strategies highlight the potential for developing highly efficient and streamlined syntheses of Propanenitrile, 3-(pentyloxy)- and its analogs.

Mechanistic Investigations of Propanenitrile, 3-(pentyloxy)- Formation Pathways

The formation of Propanenitrile, 3-(pentyloxy)-, a saturated nitrile, is primarily achieved through the cyanoethylation of 1-pentanol (B3423595). This reaction involves the addition of 1-pentanol across the carbon-carbon double bond of acrylonitrile. The process is typically facilitated by a base catalyst, which plays a crucial role in the reaction mechanism. Mechanistic investigations have revealed that the reaction proceeds via a nucleophilic addition, specifically a Michael-type addition.

The generally accepted mechanism for the base-catalyzed cyanoethylation of a primary alcohol like 1-pentanol can be described in a series of steps. Initially, the base abstracts a proton from the hydroxyl group of 1-pentanol, forming a pentoxide anion. This anion then acts as a potent nucleophile. The subsequent step involves the nucleophilic attack of the pentoxide anion on the β-carbon of the acrylonitrile molecule. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent nitrile group. This attack results in the formation of a carbanionic intermediate, which is stabilized by resonance. The final step involves the protonation of this carbanion by a proton source, which is typically the conjugate acid of the base catalyst or another molecule of the alcohol, to yield the final product, Propanenitrile, 3-(pentyloxy)-, and regenerate the active catalyst.

Kinetic studies on the cyanoethylation of various primary alcohols have provided deeper insights into the reaction pathway. Research indicates that the reaction rate is dependent on the concentration of both the alcohol and the catalyst. The nature of the catalyst, whether it is a strong base like an alkali metal hydroxide (B78521) or a milder base, can significantly influence the reaction kinetics. For instance, the use of stronger bases generally leads to a faster reaction rate by increasing the concentration of the reactive alkoxide species.

Table 1: Reactants and Intermediates in the Formation of Propanenitrile, 3-(pentyloxy)-

Compound NameRole in Reaction
1-PentanolReactant (Nucleophile precursor)
AcrylonitrileReactant (Electrophile)
Pentoxide anionNucleophilic intermediate
Carbanionic intermediateReaction intermediate
Propanenitrile, 3-(pentyloxy)-Product

Elucidating the Chemical Reactivity and Transformation Mechanisms of Propanenitrile, 3 Pentyloxy

Nitrile Group Transformations in Propanenitrile, 3-(pentyloxy)-

The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. The polarity of this bond, with an electrophilic carbon atom, makes it susceptible to nucleophilic attack, reduction, and hydrolysis. libretexts.orgopenstax.org

Nucleophilic Additions to the Nitrile

The electrophilic carbon atom of the nitrile group in Propanenitrile, 3-(pentyloxy)- is a prime target for nucleophiles. ucalgary.ca Strong, anionic nucleophiles can add directly to the carbon, while weaker, neutral nucleophiles may require acid catalysis to activate the nitrile group. ucalgary.ca

A significant example of this reactivity is the addition of organometallic reagents, such as Grignard reagents (R-MgX). The reaction of Propanenitrile, 3-(pentyloxy)- with a Grignard reagent results in the formation of an intermediate imine anion. libretexts.orglibretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orgopenstax.org This transformation is a valuable method for carbon-carbon bond formation at the nitrile carbon.

Table 1: Nucleophilic Addition to Propanenitrile, 3-(pentyloxy)-

Reactant Reagent Intermediate Final Product Reaction Type

The mechanism involves the nucleophilic attack by the Grignard reagent on the nitrile carbon, followed by hydrolysis of the resulting imine. libretexts.org

Catalytic and Stoichiometric Reductions to Amine Derivatives

The nitrile group of Propanenitrile, 3-(pentyloxy)- can be readily reduced to a primary amine. A powerful and common reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.org The reaction involves the nucleophilic addition of two hydride ions (H⁻) from LiAlH₄ to the nitrile carbon. openstax.orglibretexts.org The initial addition forms an imine anion, which is then further reduced to a dianion intermediate. openstax.orglibretexts.org Aqueous workup then protonates the dianion to yield the primary amine, 3-(pentyloxy)propan-1-amine. libretexts.orgopenstax.org

Another reagent used for this reduction is Diisobutylaluminium hydride (DIBALH), which, under specific conditions, can selectively reduce the nitrile to an aldehyde after hydrolysis of the intermediate imine. libretexts.org

Table 2: Reduction of Propanenitrile, 3-(pentyloxy)-

Reagent Product Functional Group Transformation
Lithium Aluminum Hydride (LiAlH₄), followed by H₂O 3-(Pentyloxy)propan-1-amine -C≡N → -CH₂-NH₂

Hydrolytic Pathways to Carboxylic Acid and Amide Analogs

Nitriles can undergo hydrolysis to form carboxylic acids. savemyexams.com This reaction typically proceeds in two stages, with an amide as a key intermediate. chemguide.co.ukvedantu.com The hydrolysis of Propanenitrile, 3-(pentyloxy)- can be catalyzed by either acid or base. chemguide.co.uk

Under acidic conditions (e.g., heating with aqueous hydrochloric acid), the nitrile is first hydrolyzed to 3-(pentyloxy)propanamide. libretexts.orgvedantu.com Continued heating in the presence of acid and water further hydrolyzes the amide to 3-(pentyloxy)propanoic acid and an ammonium (B1175870) salt. chemguide.co.ukvedantu.com

In alkaline hydrolysis (e.g., heating with aqueous sodium hydroxide), the nitrile is converted to a carboxylate salt (sodium 3-(pentyloxy)propanoate) and ammonia (B1221849) gas is evolved. chemguide.co.uk The intermediate amide is also formed in this process. openstax.org To obtain the free carboxylic acid, the resulting solution must be acidified. savemyexams.comchemguide.co.uk

Table 3: Hydrolysis of Propanenitrile, 3-(pentyloxy)-

Conditions Intermediate Product Final Product
Acidic (e.g., H₃O⁺, heat) 3-(Pentyloxy)propanamide 3-(Pentyloxy)propanoic Acid

Ether Linkage Reactivity in Propanenitrile, 3-(pentyloxy)-

The ether linkage is generally characterized by its low reactivity. masterorganicchemistry.com However, under harsh conditions, it can be cleaved.

Regioselective Cleavage Reactions of the Alkyl Ether

The C-O bond of the ether in Propanenitrile, 3-(pentyloxy)- can be cleaved by strong acids, particularly strong hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). masterorganicchemistry.com The reaction begins with the protonation of the ether oxygen atom, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com

Given the structure of Propanenitrile, 3-(pentyloxy)-, with a primary carbon on one side of the ether oxygen and a primary carbon on the other, the subsequent step is a nucleophilic attack by the halide ion (I⁻ or Br⁻) via an Sₙ2 mechanism. masterorganicchemistry.com The nucleophile will attack the less sterically hindered carbon atom. In this case, the attack would likely occur at the pentyl group, leading to the formation of 3-hydroxypropanenitrile and a 1-halopentane.

Table 4: Ether Cleavage of Propanenitrile, 3-(pentyloxy)-

Reagent Products Mechanism

Functional Group Interconversions at the Ether Moiety

Direct functional group interconversions at the ether linkage without its cleavage are uncommon due to the inherent stability of the C-O-C bond. Most transformations involving this part of the molecule would first require the cleavage reaction described above. Once the ether is cleaved to produce 3-hydroxypropanenitrile, the newly formed primary alcohol (-OH) group can undergo a wide range of functional group interconversions common to alcohols, such as oxidation to an aldehyde or a carboxylic acid, or conversion to an alkyl halide. These subsequent reactions, however, are transformations of the resulting alcohol, not direct interconversions of the original ether moiety.

Radical Chemistry Associated with Propanenitrile, 3-(pentyloxy)-

The radical chemistry of Propanenitrile, 3-(pentyloxy)- is primarily centered around the generation and subsequent reactions of an alkoxy radical. These highly energetic species are pivotal intermediates that can undergo a variety of transformations, dictating the final product distribution. rsc.orgacs.org The presence of both an ether linkage and a nitrile group within the molecule introduces a fascinating interplay of electronic and steric effects that influence its radical-mediated reactivity.

Alkoxy Radical Formation and Beta-Scission Dynamics

The formation of an alkoxy radical from Propanenitrile, 3-(pentyloxy)- can be initiated through several methods, including photoredox catalysis, which allows for the generation of such radicals from their corresponding alcohols or other precursors under mild conditions. acs.orgnih.govresearchgate.net Once formed, the 3-(pentyloxy)propan-1-oxy radical is poised to undergo a critical C-C bond cleavage event known as β-scission. rsc.orgresearchgate.net This process involves the homolytic cleavage of a bond beta to the oxygen-centered radical, leading to the formation of a carbonyl compound and a more stable carbon-centered radical. mdpi.com

In the case of the 3-(pentyloxy)propan-1-oxy radical, two potential β-scission pathways exist, leading to the cleavage of either the C1-C2 bond or the C2-C3 bond. The regioselectivity of this fragmentation is dictated by the relative stability of the resulting carbon-centered radical. rsc.org

Pathway A (C1-C2 cleavage): This pathway would yield formaldehyde (B43269) and a 2-(pentyloxy)ethyl radical.

Pathway B (C2-C3 cleavage): This pathway would result in the formation of a pentyloxymethyl radical and acrylonitrile (B1666552).

The stability of the resulting radical is a key determinant for the favored pathway. Generally, the β-scission event that produces the most stabilized radical is the one that proceeds at a faster rate. mdpi.com

To illustrate the energetics of such processes, the following table provides representative bond dissociation energies (BDEs) for C-H bonds, which correlate with the stability of the corresponding radicals. Lower BDE values indicate a more stable radical.

Bond TypeRepresentative BDE (kcal/mol)
Primary C-H~100
Secondary C-H~98
Tertiary C-H~96
Allylic C-H~87
Benzylic C-H~88

This table provides generalized BDE values for different types of C-H bonds to illustrate the concept of radical stability.

Given the structure of Propanenitrile, 3-(pentyloxy)-, the stability of the radicals formed in the two β-scission pathways would need to be carefully considered to predict the major fragmentation route.

Intramolecular Hydrogen Atom Transfer Processes

In addition to β-scission, alkoxy radicals can participate in intramolecular hydrogen atom transfer (HAT) reactions. rsc.orgnih.gov This process typically involves the abstraction of a hydrogen atom from a carbon center within the same molecule by the alkoxy radical. The most common form of this reaction is a 1,5-HAT, which proceeds through a sterically and entropically favored six-membered ring transition state. nih.gov

For the 3-(pentyloxy)propan-1-oxy radical, a 1,5-HAT could potentially occur from several positions on the pentyloxy side chain. The regioselectivity of this HAT process is influenced by the strength of the C-H bond being broken and the accessibility of the hydrogen atom. Secondary C-H bonds are generally weaker than primary C-H bonds and thus more susceptible to abstraction. epa.gov

The general mechanism for a 1,5-HAT process in an alkoxy radical is depicted below:

Alkoxy Radical -> [Six-membered Transition State] -> Carbon-centered Radical

Should a 1,5-HAT occur, it would lead to the formation of a new carbon-centered radical. This radical intermediate could then undergo further reactions, such as cyclization or oxidation, leading to a different set of products than those formed via β-scission. The competition between β-scission and intramolecular HAT is a critical aspect of the reactivity of alkoxy radicals and is influenced by factors such as the substrate structure and reaction conditions. nih.gov

Chemo-, Regio-, and Stereoselectivity in Propanenitrile, 3-(pentyloxy)- Reactions

The concepts of chemo-, regio-, and stereoselectivity are central to understanding and controlling chemical reactions. mdpi.comnih.govyoutube.com In the context of reactions involving Propanenitrile, 3-(pentyloxy)-, these principles determine which functional group reacts (chemoselectivity), where the reaction occurs on a functional group (regioselectivity), and the spatial arrangement of the newly formed bonds (stereoselectivity).

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In Propanenitrile, 3-(pentyloxy)-, the nitrile group and the ether linkage are the two main functional groups. In radical reactions, the generation of the alkoxy radical at the ether oxygen would be a primary event. However, in other types of reactions, such as those involving nucleophiles or electrophiles, the relative reactivity of the nitrile and ether functionalities would determine the chemoselectivity. For instance, the nitrile group can be susceptible to nucleophilic attack at the electrophilic carbon atom.

Regioselectivity: This describes the preference for bond formation at one position over another. acs.org In radical reactions, the regioselectivity of β-scission and intramolecular HAT are key considerations, as discussed previously. For example, in the addition of a radical to the cyano group, the attack would preferentially occur at the carbon atom. wikipedia.org

Stereoselectivity: This pertains to the preferential formation of one stereoisomer over another. If a reaction involving Propanenitrile, 3-(pentyloxy)- were to create a new chiral center, the degree of stereoselectivity would be a crucial factor. For instance, in a radical cyclization reaction initiated by an intramolecular HAT, the stereochemistry of the newly formed ring would be of interest. nih.gov

The following table outlines the different types of selectivity with a brief description.

Selectivity TypeDescription
Chemoselectivity Preferential reaction of one functional group in a multifunctional molecule.
Regioselectivity Preferential reaction at one site of a functional group or molecule.
Stereoselectivity Preferential formation of one stereoisomer over others.

The interplay of these selectivity principles in the reactions of Propanenitrile, 3-(pentyloxy)- is complex and dependent on the specific reaction conditions and reagents employed. A thorough understanding of these factors is essential for the targeted synthesis of desired products.

Derivatization and Advanced Functionalization of Propanenitrile, 3 Pentyloxy

Synthesis of Nitrogen-Containing Heterocycles from Propanenitrile, 3-(pentyloxy)-

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds and functional materials. clockss.org The nitrile group of Propanenitrile, 3-(pentyloxy)- serves as a key functional handle for constructing these ring systems. General synthetic strategies often involve the transformation of the nitrile into other nitrogen-containing functional groups that can subsequently participate in cyclization reactions.

Several catalytic methods have been developed for the synthesis of nitrogen heterocycles that could be applicable to derivatives of Propanenitrile, 3-(pentyloxy)-. For instance, catalytic dehydrative cyclization is an environmentally benign method for forming these structures under mild conditions. pitt.edu In a hypothetical pathway, the pentyloxy group could be functionalized with a hydroxyl group, and the nitrile group could be reduced to a primary amine. The resulting amino alcohol could then undergo an intramolecular dehydrative cyclization to yield a substituted piperidine. Another approach involves the reaction of nitrile-containing compounds with bifunctional reagents. For example, the reaction of a dinitrile with a dihalide in the presence of a suitable catalyst can lead to the formation of nitrogen-containing macrocycles.

The synthesis of heterocycles like oxazolines and thiazolines can be achieved from related starting materials, suggesting potential pathways for Propanenitrile, 3-(pentyloxy)-. clockss.org These reactions often proceed via intermediates that facilitate the ring closure, indicating that with appropriate modification, the nitrile and ether functionalities of the parent compound can be leveraged to build complex heterocyclic structures. clockss.orgclockss.org

Incorporation of Propanenitrile, 3-(pentyloxy)- into Macro-molecular Structures

The unique chemical structure of Propanenitrile, 3-(pentyloxy)- allows it to serve as a building block for advanced macromolecular architectures, including high-performance polymers and crystalline porous frameworks.

Poly(arylene ether nitriles) (PEN) are a class of high-performance engineering thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. researchgate.net These polymers are typically synthesized through nucleophilic aromatic substitution polymerization. researchgate.netgoogle.com

To be used as a monomer in PEN synthesis, Propanenitrile, 3-(pentyloxy)- would first need to be derivatized to incorporate appropriate reactive groups, such as aromatic diols or dihalides. For example, attaching two phenol (B47542) groups to the molecule would create a diol monomer. This functionalized monomer could then be polymerized with an activated aromatic dihalide. The ether and nitrile groups from the original molecule would be incorporated into the final polymer backbone or as pendant groups. The flexible pentyloxy chain could enhance the processability and solubility of the resulting polymer by disrupting chain packing and lowering the glass transition temperature, while the nitrile groups could serve as sites for cross-linking to further improve the material's thermal and mechanical properties. researchgate.net

Table 1: Potential Monomer Functionalization for Polymer Synthesis

Reactive Group Polymerization Partner Resulting Linkage
Bisphenol Activated Dihaloarene Ether

Covalent organic frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.gov Their pre-designable structures and permanent porosity make them promising materials for applications in gas storage, catalysis, and sensing. nih.govyoutube.com

Nitriles are valuable functional groups in the design of COF linkers. pnas.orgchemscene.com To be utilized as a precursor for COFs, Propanenitrile, 3-(pentyloxy)- would need to be modified to possess at least two or three polymerizable functional groups, such as aldehydes, amines, or boronic acids. nih.gov For example, derivatizing the molecule with two or three formyl (aldehyde) or amino groups would allow it to act as a triangular or linear building block. Polycondensation of these multi-functionalized monomers would lead to the formation of a rigid, porous framework. pnas.org The pentyloxy and nitrile moieties would be oriented within the COF's pores, influencing the framework's surface properties, polarity, and ability to interact with guest molecules. The nitrile group, in particular, can be a site for post-synthetic modification or can contribute to the selective adsorption of specific molecules. nih.gov

Table 2: Common Functional Groups for COF Monomers

Monomer Functional Group Linkage Formed
Aldehyde, Amine Imine
Boronic Acid Boroxine, Boronate Ester

Conjugate Addition Reactions of Propanenitrile, 3-(pentyloxy)-

Conjugate addition, or Michael addition, is a powerful carbon-carbon bond-forming reaction that involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or its analogues, such as an α,β-unsaturated nitrile. pressbooks.pubmasterorganicchemistry.com For Propanenitrile, 3-(pentyloxy)- to undergo this reaction, it must first be converted to its unsaturated counterpart, Propenenitrile, 3-(pentyloxy)-, by introducing a double bond between the α and β carbons relative to the nitrile group.

Once the α,β-unsaturated nitrile is formed, it becomes an excellent Michael acceptor. masterorganicchemistry.com The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. fiveable.me The general mechanism involves the attack of the nucleophile on the β-carbon, which forms a resonance-stabilized enolate intermediate. masterorganicchemistry.com This intermediate is then protonated, typically on the α-carbon, to yield the final saturated product. fiveable.me

This reaction is highly versatile, allowing for the introduction of various functional groups at the β-position. organic-chemistry.org The choice of nucleophile determines the structure of the final product. acs.orgnih.gov

Table 3: Nucleophiles for Conjugate Addition to Propenenitrile, 3-(pentyloxy)-

Nucleophile Class Example Product Type
Organocuprates Lithium diphenylcuprate β-Aryl substituted nitrile
Enolates Diethyl malonate anion Adduct with a malonic ester group
Amines Diethylamine β-Amino nitrile

Computational and Theoretical Studies on Propanenitrile, 3 Pentyloxy

Quantum Chemical Investigations of Electronic Structure and Bonding

A foundational step in understanding the chemical nature of Propanenitrile, 3-(pentyloxy)- would involve a deep dive into its electronic structure and bonding. Quantum chemical calculations, such as those employing Hartree-Fock (HF) or post-Hartree-Fock methods, would be instrumental. These studies would elucidate the distribution of electron density, the nature of the molecular orbitals (including the highest occupied molecular orbital, HOMO, and lowest unoccupied molecular orbital, LUMO), and the polarity of the covalent bonds within the molecule.

Future research in this area would likely generate data on atomic charges, bond orders, and dipole moments, providing a quantitative picture of the molecule's electronic landscape. This information is crucial for predicting its reactivity and intermolecular interactions.

Mechanistic Probing via Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating reaction mechanisms. masterorganicchemistry.com For Propanenitrile, 3-(pentyloxy)-, these calculations could be used to model potential synthetic routes or decomposition pathways. By mapping the potential energy surface, researchers could identify transition states, calculate activation energies, and determine the thermodynamics of various reactions. For instance, the mechanisms of nitrile hydrolysis or ether cleavage under different conditions could be computationally explored, providing insights that could guide experimental work.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the pentyloxy chain and the propanenitrile backbone suggests that Propanenitrile, 3-(pentyloxy)- can adopt multiple conformations. Conformational analysis would be essential to identify the most stable (lowest energy) three-dimensional structures. This typically involves systematically rotating the single bonds and calculating the corresponding energy. youtube.commasterorganicchemistry.com

Molecular dynamics (MD) simulations could further illuminate the dynamic behavior of this molecule. nih.gov By simulating the motion of atoms over time, MD can reveal how the molecule flexes and changes shape at different temperatures, providing a more realistic picture of its behavior in solution or in the gas phase. Such simulations would also be key in understanding how it might interact with other molecules or biological targets.

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational methods are invaluable for predicting spectroscopic data, which can then be used to confirm the structure of a synthesized compound. For Propanenitrile, 3-(pentyloxy)-, theoretical calculations could predict its:

Infrared (IR) spectrum: By calculating the vibrational frequencies, researchers can predict the positions of key peaks corresponding to the C≡N stretch of the nitrile group, the C-O-C stretch of the ether, and the various C-H bending and stretching modes.

Nuclear Magnetic Resonance (NMR) spectra: Theoretical calculations can predict the chemical shifts for the ¹H and ¹³C nuclei in the molecule, aiding in the assignment of experimental NMR spectra.

Mass spectrum: While not a direct output of most quantum chemistry packages, computational data on bond strengths can help rationalize fragmentation patterns observed in mass spectrometry.

The generation of such predicted spectra would provide a valuable reference for any future experimental work aimed at synthesizing and characterizing this compound.

Advanced Analytical Techniques for Characterization and Mechanistic Research of Propanenitrile, 3 Pentyloxy

High-Resolution NMR Spectroscopy for Complex Structural Assignments

No specific high-resolution NMR data, such as ¹H or ¹³C chemical shifts, coupling constants, or advanced 2D-NMR correlations (e.g., COSY, HSQC, HMBC), have been published for Propanenitrile, 3-(pentyloxy)-. Such data would be essential for the unambiguous assignment of its molecular structure.

Advanced Mass Spectrometry for Reaction Monitoring and Product Identification

There is no available information on the mass spectrometric behavior of Propanenitrile, 3-(pentyloxy)-. Research detailing its fragmentation patterns under various ionization techniques (e.g., EI, ESI, MALDI) or its use in reaction monitoring is not present in the current body of scientific literature.

X-ray Crystallography of Crystalline Derivatives or Co-crystals

A search for crystallographic data yielded no results for Propanenitrile, 3-(pentyloxy)- or any of its crystalline derivatives or co-crystals. The single-crystal X-ray diffraction technique, which provides definitive proof of structure and stereochemistry, has not been applied to this compound in any published study.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Specific Infrared (IR) or Raman spectroscopic data for Propanenitrile, 3-(pentyloxy)- is not available. While one could predict the characteristic vibrational frequencies for its functional groups (e.g., C≡N stretch, C-O-C ether stretch), experimentally recorded and assigned spectra have not been published.

Utility of Propanenitrile, 3 Pentyloxy As a Synthetic Building Block

Intermediate in the Synthesis of Specialty Chemicals

The primary utility of Propanenitrile, 3-(pentyloxy)- lies in its potential as an intermediate in the synthesis of a diverse range of specialty chemicals. Its formation is conceptually straightforward, most commonly via the Michael addition of pentanol (B124592) to acrylonitrile (B1666552), a reaction that can be catalyzed by a base. youtube.commasterorganicchemistry.com This accessibility makes it an attractive starting point for more elaborate molecular architectures.

The true synthetic potential of Propanenitrile, 3-(pentyloxy)- is realized through the reactivity of its nitrile group. The carbon-nitrogen triple bond is electrophilic and can undergo a variety of transformations to yield different functional groups. libretexts.org These reactions open pathways to numerous classes of specialty chemicals.

Key Transformations and Potential Products:

Starting MaterialReagent(s)Resulting Functional GroupPotential Class of Specialty Chemical
Propanenitrile, 3-(pentyloxy)-LiAlH₄ (Lithium aluminum hydride)Primary AmineCorrosion inhibitors, emulsifiers, agricultural chemicals
Propanenitrile, 3-(pentyloxy)-H₃O⁺/Heat or OH⁻/HeatCarboxylic AcidPlasticizers, lubricants, fragrances
Propanenitrile, 3-(pentyloxy)-Grignard Reagent (e.g., RMgX) followed by hydrolysisKetonePharmaceutical intermediates, flavor compounds

The reduction of the nitrile to a primary amine, 3-(pentyloxy)propan-1-amine, is a particularly valuable transformation. libretexts.orgopenstax.org This resulting amine can serve as a precursor for the synthesis of surfactants, and other nitrogen-containing specialty compounds.

Hydrolysis of the nitrile group, under either acidic or basic conditions, yields 3-(pentyloxy)propanoic acid. chemistrysteps.com This carboxylic acid can be further functionalized or used in the production of esters, which have applications as solvents, plasticizers, and in the fragrance industry.

Furthermore, the reaction of Propanenitrile, 3-(pentyloxy)- with organometallic reagents like Grignard reagents provides a route to ketones. chemistrysteps.comyoutube.com These ketones can be important intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Precursor for Advanced Materials and Polymers

The bifunctional nature of Propanenitrile, 3-(pentyloxy)- also makes it a candidate as a monomer or a precursor in the synthesis of advanced materials and polymers. The nitrile group can be involved in polymerization reactions, or it can be chemically modified to introduce other polymerizable functionalities.

While specific research on the use of Propanenitrile, 3-(pentyloxy)- in polymer science is not widely documented, the chemistry of related alkoxyamines suggests potential applications in living radical polymerization. chimia.ch The ether linkage can enhance the solubility and flexibility of the resulting polymer chains.

Potential Polymerization Pathways:

From the Nitrile Group: The nitrile functionality can, under certain catalytic conditions, participate in polymerization to form polymers with a polyimine backbone.

From Derived Monomers: More commonly, Propanenitrile, 3-(pentyloxy)- would be converted into a more traditional monomer. For example, the corresponding amine or carboxylic acid could be used to synthesize polyamides or polyesters, respectively. The pentyloxy side chain would be incorporated into the polymer, potentially modifying its thermal and mechanical properties.

The presence of the pentyloxy group can impart desirable properties to a polymer, such as increased hydrophobicity and a lower glass transition temperature, which can be useful in applications like coatings, adhesives, and specialty plastics.

Role in Cascade and Multistep Organic Synthesis

Cascade reactions, where multiple chemical transformations occur in a single pot, are a powerful tool in modern organic synthesis for their efficiency and atom economy. ontosight.ainih.gov The structure of Propanenitrile, 3-(pentyloxy)- is well-suited for its integration into such synthetic sequences.

Its two distinct functional groups, the ether and the nitrile, can react under different conditions, allowing for selective transformations in a multistep synthesis. For instance, the nitrile group could be transformed while the ether linkage remains intact, or vice versa. This orthogonality is a key feature for a versatile building block in complex synthesis.

A hypothetical cascade sequence could involve an initial reaction at the nitrile, followed by a cyclization that involves the ether oxygen. While specific examples involving Propanenitrile, 3-(pentyloxy)- are not prevalent in the literature, the general principles of cascade reactions suggest its potential in the efficient construction of heterocyclic compounds.

Development of Novel Reagents and Ligands from Propanenitrile, 3-(pentyloxy)-

The development of novel reagents and ligands is crucial for advancing chemical catalysis and synthesis. The nitrile group in Propanenitrile, 3-(pentyloxy)- can act as a coordinating group for transition metals. By incorporating this molecule into a larger scaffold, it is possible to design new ligands with tailored electronic and steric properties.

For example, the reduction of the nitrile to an amine would create a bidentate ligand where both the ether oxygen and the amine nitrogen can coordinate to a metal center. Such ligands are valuable in catalysis, for example, in asymmetric synthesis.

Furthermore, the chemical transformations of the nitrile group can lead to the synthesis of novel reagents. The conversion to an amidine or other nitrogen-containing heterocycles could generate molecules with unique reactivity profiles for use in organic synthesis.

Future Research Horizons in Propanenitrile, 3 Pentyloxy Chemistry

Sustainable and Catalytic Approaches to Alkoxynitrile Transformations

The future of synthesizing and transforming Propanenitrile, 3-(pentyloxy)- will likely be dominated by sustainable and catalytic methods designed to improve efficiency and reduce environmental impact. While the traditional formation via the base-catalyzed cyanoethylation of 1-pentanol (B3423595) with acrylonitrile (B1666552) is effective, research is moving towards greener alternatives. Future work could focus on microwave-assisted synthesis, which has been shown to accelerate reactions and improve yields for other nitrile compounds, often in greener solvents like water. researchgate.net

Catalysis will be central to unlocking new transformations of the alkoxynitrile structure. This includes not only the synthesis but also the selective modification of the nitrile and ether functionalities. Research into novel catalytic systems could enable transformations that are currently challenging. For instance, developing catalysts for the selective isomerization of related nitrile compounds could open new synthetic pathways. google.com Furthermore, catalytic hydrolysis of the nitrile group to either the amide or carboxylic acid under mild, selective conditions would be a significant step forward from traditional harsh acidic or basic conditions.

Transformation TypeConventional MethodPotential Sustainable/Catalytic ApproachResearch Goal
Synthesis Base-catalyzed cyanoethylation Microwave-assisted synthesis in aqueous media researchgate.netFaster reaction times, reduced solvent waste, improved energy efficiency.
Nitrile Hydrolysis Strong acid or base catalysis Development of selective metal- or organo-catalystsMild reaction conditions, selective conversion to amide or carboxylic acid.
C-C Bond Formation Grignard Reagents Catalytic cross-coupling reactionsBroader substrate scope, improved functional group tolerance.
Skeletal Isomerization N/A for this compoundPi-allyl nickel catalyst systems (used for other nitriles) google.comAccess to novel structural isomers and downstream products.

Chemoenzymatic Synthesis and Biotransformations

The integration of enzymatic methods with traditional organic synthesis, known as chemoenzymatic synthesis, presents a powerful future direction for Propanenitrile, 3-(pentyloxy)- chemistry. nih.govnih.gov Enzymes offer unparalleled selectivity, often allowing for reactions at specific sites on a molecule without the need for complex protecting group strategies. nih.gov

For Propanenitrile, 3-(pentyloxy)-, future research could explore the use of nitrilase enzymes. researchgate.net These enzymes can hydrolyze the nitrile group to the corresponding carboxylic acid, 3-(pentyloxy)propanoic acid, and ammonia (B1221849) under mild, aqueous conditions. researchgate.net This biotransformation could provide a green alternative to chemical hydrolysis. Research on microorganisms like Rhodococcus rhodochrous, which are known to metabolize nitriles, could lead to whole-cell biocatalytic systems for this conversion. researchgate.net

Furthermore, if a chiral center were introduced into the pentyloxy group, engineered enzymes such as cytochrome P450s could be used for late-stage C-H oxidation at a specific position, a transformation that is extremely difficult to achieve with conventional chemical methods. nih.gov Similarly, ene-reductases could be employed for the asymmetric reduction of an unsaturated precursor to form a chiral version of Propanenitrile, 3-(pentyloxy)-. researchgate.net

Enzymatic ApproachTarget TransformationPotential Enzyme ClassKey Advantage
Biotransformation Nitrile hydrolysis to carboxylic acidNitrilase researchgate.netEnvironmentally benign, mild aqueous conditions, high selectivity.
Asymmetric Synthesis Selective oxidation of the alkyl chainEngineered Cytochrome P450 nih.govAccess to chiral derivatives through regio- and stereoselective C-H functionalization.
Asymmetric Synthesis Reduction of an α,β-unsaturated precursorEne-reductase researchgate.netCreation of stereocenters with high enantiomeric excess.

Integration into Automated Synthesis Platforms

The complexity of modern chemical research demands high-throughput experimentation, a need that can be met by integrating the synthesis of Propanenitrile, 3-(pentyloxy)- and its derivatives into automated platforms. These systems combine robotic handling of reagents with software-controlled reaction sequences, work-ups, and purification. nih.gov

Future research would involve developing robust protocols for the synthesis of a library of alkoxynitriles, including Propanenitrile, 3-(pentyloxy)-, using an automated workflow. Such a platform could systematically vary the alcohol precursor (e.g., different isomers of pentanol (B124592) or other alcohols) in the cyanoethylation reaction to rapidly generate a diverse set of analogs. The platform would manage the precise addition of reagents, control reaction time and temperature, and then perform automated liquid-liquid extraction and purification via mass-spectrometry-triggered HPLC. nih.gov This approach would dramatically accelerate the discovery of new alkoxynitriles with desired properties for materials science or other applications.

Exploration of Propanenitrile, 3-(pentyloxy)- in Supramolecular Chemistry

The distinct structural features of Propanenitrile, 3-(pentyloxy)—specifically the polar nitrile group and the flexible ether linkage—make it an intriguing candidate for building blocks in supramolecular chemistry. This field focuses on assemblies of molecules held together by non-covalent interactions. While the molecule is known to be a potential precursor for polymers like poly(arylene ether nitriles), its role in forming non-covalently linked superstructures is an underexplored frontier.

Future research could investigate how the nitrile group, with its significant dipole moment, can participate in dipole-dipole interactions or act as a hydrogen bond acceptor to direct the self-assembly of molecules into ordered structures like liquid crystals or organogels. The pentyloxy chain provides a nonpolar, flexible component that can influence packing and solubility. The interplay between the polar nitrile "head" and the nonpolar alkyl "tail" is fundamental to designing new self-assembling systems and functional materials.

Theoretical Advancements Guiding Experimental Research

Computational and theoretical chemistry are set to become indispensable tools for predicting the properties and reactivity of Propanenitrile, 3-(pentyloxy)-. Quantum chemical calculations can provide deep insights into its electronic structure, guiding future experimental work.

Future theoretical studies will likely employ methods like Density Functional Theory (DFT) to model reaction mechanisms, such as the base-catalyzed cyanoethylation, to optimize reaction conditions. researchgate.net Calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and predict the molecule's dipole moment and atomic charges. This information is crucial for understanding its reactivity; for example, the calculated electrophilicity of the nitrile carbon can predict its susceptibility to nucleophilic attack. Furthermore, theoretical models can simulate spectroscopic data (like IR and Raman spectra), aiding in the characterization of new derivatives and transformation products. researchgate.net

Theoretical MethodApplication to Propanenitrile, 3-(pentyloxy)-Guiding Principle for Experiments
Density Functional Theory (DFT) Modeling reaction pathways and transition states. researchgate.netOptimization of catalyst choice and reaction conditions for synthesis and transformations.
Hartree-Fock (HF) Methods Calculation of electronic structure (HOMO/LUMO), atomic charges, dipole moment. Predicting sites of reactivity for nucleophilic or electrophilic attack.
Molecular Dynamics (MD) Simulating self-assembly and intermolecular interactions.Designing molecules for applications in supramolecular chemistry and materials science.

Q & A

Q. What are the standard synthetic routes for preparing 3-(pentyloxy)propanenitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkoxylation reactions. For example, reacting propanenitrile derivatives with pentyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF or acetonitrile . Optimization involves controlling temperature (70–90°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 nitrile to alkylating agent). Yield improvements are observed with phase-transfer catalysts like tetrabutylammonium bromide.
  • Table 1 : Yield comparison under varying conditions
BaseSolventTemp (°C)Time (h)Yield (%)
K₂CO₃DMF801872
NaHTHF602465
DBUAcetonitrile901268

Q. What spectroscopic techniques are most effective for characterizing 3-(pentyloxy)propanenitrile?

  • Methodological Answer :
  • NMR : ¹H NMR identifies the pentyloxy group (δ 3.5–3.7 ppm for OCH₂, δ 1.2–1.6 ppm for CH₂ chains) and nitrile proton absence. ¹³C NMR confirms the nitrile carbon at ~115–120 ppm .
  • IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 1100–1250 cm⁻¹ (C-O-C stretch) .
  • Mass Spectrometry : Molecular ion peak at m/z 141 (C₈H₁₅NO) with fragmentation patterns for pentyloxy loss.

Q. What safety protocols are critical when handling 3-(pentyloxy)propanenitrile in the lab?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .
  • Ventilation : Conduct reactions in a fume hood; monitor airborne concentrations with gas detectors.
  • Spill Management : Neutralize with alkaline solutions (e.g., 10% NaOH) and adsorb with vermiculite .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products in 3-(pentyloxy)propanenitrile synthesis?

  • Methodological Answer : By-products like dialkylated products or hydrolysis derivatives (e.g., 3-(pentyloxy)propanamide) arise from excess alkylating agents or moisture. Strategies include:
  • Stoichiometric Control : Limit alkylating agent to 1.1 equivalents.
  • Dry Conditions : Use molecular sieves or anhydrous solvents.
  • Catalytic Additives : Add KI to enhance reactivity of pentyl bromide .

Q. How can computational chemistry predict the reactivity of 3-(pentyloxy)propanenitrile in nucleophilic reactions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model the electron density of the nitrile group and pentyloxy substituent. Key parameters:
  • LUMO Maps : Identify electrophilic sites at the nitrile carbon.
  • Hammett Constants : σ⁺ values for the pentyloxy group predict directing effects in aromatic substitutions .
  • Table 2 : Calculated Reactivity Indices
ParameterValue (eV)
HOMO Energy-6.8
LUMO Energy-1.2
Band Gap5.6

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., boiling points) for 3-(pentyloxy)propanenitrile?

  • Methodological Answer : Discrepancies often stem from purity or measurement techniques. Solutions:
  • Purification : Validate purity via GC-MS or HPLC (>98%).
  • Standardized Methods : Use ASTM distillation for boiling points (reported range: 210–220°C at 760 mmHg) .
  • Collaborative Studies : Cross-reference data with independent labs or databases like PubChem.

Data Contradiction Analysis

Q. Why do NMR spectra of 3-(pentyloxy)propanenitrile from different sources show variations in peak splitting?

  • Methodological Answer : Splitting patterns (e.g., triplet vs. multiplet for OCH₂) may arise from:
  • Solvent Effects : CDCl₃ vs. DMSO-d₆ alter hydrogen bonding.
  • Impurities : Trace water or residual base (e.g., K₂CO₃) shifts peaks.
  • Resolution Settings : Ensure spectrometer frequency (≥400 MHz) and sample concentration (0.05–0.1 M) .

Experimental Design Considerations

Q. What strategies enhance the scalability of 3-(pentyloxy)propanenitrile synthesis for pilot studies?

  • Methodological Answer :
  • Continuous Flow Systems : Improve heat/mass transfer and reduce reaction time.
  • Catalyst Recycling : Use immobilized bases (e.g., silica-supported K₂CO₃).
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.